molecular formula OZn B8803097 ZINC hydrate

ZINC hydrate

Cat. No. B8803097
M. Wt: 81.4 g/mol
InChI Key: RNWHGQJWIACOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc oxide is a nutrient supplement. Zinc oxide is a constituent of cigarette filters for removal of selected components from tobacco smoke. Zinc oxide is a filter consisting of charcoal impregnated with zinc oxide and iron oxide removes significant amounts of HCN and H2S from tobacco smoke without affecting its flavor. Zinc oxide is an amphoteric oxide. It is nearly insoluble in water and alcohol, but it is soluble in (degraded by) most acids, such as hydrochloric acid:;  Zinc oxide is an inorganic compound with the formula ZnO. It usually appears as a white powder, nearly insoluble in water. The powder is widely used as an additive into numerous materials and products including plastics, ceramics, glass, cement, rubber (e.g. car tyres), lubricants, paints, ointments, adhesives, sealants, pigments, foods (source of Zn nutrient), batteries, ferrites, fire retardants, first aid tapes, etc. ZnO is present in the Earth crust as a mineral zincite;  however, most ZnO used commercially is produced synthetically. Zinc white is used as a pigment in paints and is more opaque than lithopone, but less opaque than titanium dioxide. It is also used in coatings for paper. Chinese white is a special grade of zinc white used in artists' pigments. Because it reflects both UVA and UVB rays of ultraviolet light, zinc oxide can be used in ointments, creams, and lotions to protect against sunburn and other damage to the skin caused by ultraviolet light (see sunscreen). It is the broadest spectrum UVA and UVB absorber that is approved for use as a sunscreen by the FDA, and is completely photostable. It is also a main ingredient of mineral makeup. ZnO is a relatively soft material with approximate hardness of 4.5 on the Mohs scale. Its elastic constants are smaller than those of relevant III-V semiconductors, such as GaN. The high heat capacity and heat conductivity, low thermal expansion and high melting temperature of ZnO are beneficial for ceramics.
Zinc oxide has been shown to exhibit anti-inflammatory and antibiotic functions (A7764, A7765).
Zinc oxide belongs to the family of Transition Metal Oxides. These are inorganic compounds containing an oxygen atom of an oxidation state of -2, in which the heaviest atom bonded to the oxygen is a transition metal.
See also: Zinc (has active moiety);  Homosalate;  octisalate;  octocrylene;  titanium dioxide;  zinc oxide (component of);  ZINC ion (has active moiety) ... View More ...

properties

Product Name

ZINC hydrate

Molecular Formula

OZn

Molecular Weight

81.4 g/mol

IUPAC Name

zinc;oxygen(2-)

InChI

InChI=1S/O.Zn/q-2;+2

InChI Key

RNWHGQJWIACOKP-UHFFFAOYSA-N

Canonical SMILES

[O-2].[Zn+2]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was essentially repeated using glycerol (66.67 cm3) and acetic acid (0.064 g; to pH 4.8) but with zinc stearate (16.67 g) instead of zinc oxide. Zinc stearate does not form zinc oxide under the reaction conditions employed. The slurry was heated at 100° C. for 2 hours, centrifuged with 4 washes, and dried at 80° C. to produce a white powder. From analysis using IR spectroscopy it was found that no glycerato complex was obtained.
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66.67 mL
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16.67 g
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0.064 g
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Synthesis routes and methods II

Procedure details

130 kg of zinc oxide is dispersed in a rotor-stator shear machine with 16 liters of 25% aqueous ammonia in 480 liters of cold water with simultaneous introduction of gaseous carbon dioxide. Simultaneously, 900 kg of molten stearic acid is emulsified at 80° C. in 180 liters of water and to the emulsion there is added 36 liters of 25% aqueous ammonia. Both dispersions are fed at 80° C. through correspondingly adjusted dosing pumps to a rotor-stator shear machine likewise heated to 80° C., so that stoichiometric amounts are reacted per unit of time. From the 130 kg of zinc oxide and 900 kg of stearic acid (saponification number=204) there is formed 1000 kg of zinc stearate. The pasty zinc stearate drawn off from the rotor-stator shear machine has a water content of about 45%. It is fed directly to a flowing air dryer in which it is dried to a water content of 0.2%. The end product is a finely granular, extremely pure, electrolyte-free zinc stearate.
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130 kg
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16 L
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480 L
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900 kg
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36 L
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180 L
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Synthesis routes and methods III

Procedure details

The humidity-sensitive element in accordance with the present invention is produced in the following manner. First, fine powders of chromic oxide (Cr2O3), zinc oxide (Cr2O3), cupric oxide (CuO), lithium carbonate (Li2CO3) and vanadium oxide (V2O5) are used as starting materials. The starting materials were weighed so as to give Cr2O3, ZnO, CuO, Li2O, V2O5 mol ratios of 45%, 45%, 4%, 3% and 3%, respectively. The materials are then wet-mixed for 24 hours in a ball mill. After wet-mixing, the mixture is dried for 12 hours at 120° C. and then calcined at 800° C. The calcined material is pulverized for 24 hours in a ball mill and is dried again for 12 hours at 120° C. to form a powder. Next, 2 wt.% of polyvinyl alcohol is added to the powder as a binder. The mixture is then granulated in a granulating machine. The granulated material is then formed under 500 kg/cm2 of pressure into a disc with a diameter of approximately 8 mm and a thickness of approximately 2 mm to form the body of the element. The disc is then sintered for 2 hours at a temperature of 1300° C. A ruthenium oxide paste is then screen-printed in a lattice-shaped configuration on each surface of the body to form the electrodes. The body is then heated to approximately 700° C. Thus a humidity-sensitive element is formed in accordance with the present invention.
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chromic oxide
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cupric oxide
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Synthesis routes and methods IV

Procedure details

A method according to claim 9 wherein the zinc glycerolate complex is formed by the process of reacting zinc oxide or zinc acetate with glycerol in the proportions of about 50 gms zinc oxide or zinc acetate to 500 gms glycerol, raising the temperature of the mix to about 260° C. and maintaining the temperature until reaction is completed, cooling and pouring the mixture so formed into water, filtering, washing and drying to isolate the zinc glycerolate complex.
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Synthesis routes and methods V

Procedure details

Preparation 1. A mixture of 12 mole percent isopropanol and 88 mole percent 4-methyl-2-pentanol is reacted with phosphorus pentasulfide in approximately a 4.5:1 molar ratio at a maximum temperature of 80° C. The resulting dithiophosphoric acid mixture is reacted with a 12% molar excess of zinc oxide suspended in mineral oil at a temperature of 90° C. for four hours. After the reaction is complete, water of reaction and excess alcohols are distilled under a reduced pressure of 2.7 kPa (20 mm Hg) at 90° C. The product, containing about 9 percent by weight diluent oil, has a Total Base Number (TBN, ASTM D-2896) of 5.56 and includes about 14 percent basic zinc dithiophosphate by 31p NMR analysis. The product contains 8.70% P and 9.45% Zn. (The basic zinc salt is a known material which is formed during the zinc oxide reaction, from 3 moles of neutral zinc dithiophosphate and one mole of zinc oxide. The basic zinc salt is believed to be in the form of a tetrahedral complex that titrates with strong mineral acid, and it is believed to account for the TBN content of the product mixture.)
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alcohols
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